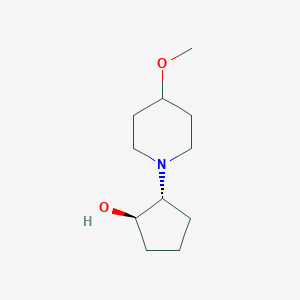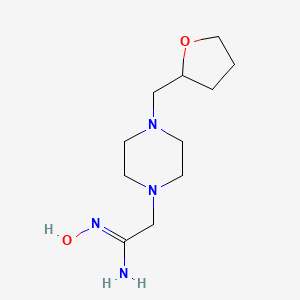
5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that combines the structural features of benzimidazole and thiadiazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Introduction of Thiadiazole Ring: The thiadiazole ring is introduced by reacting the benzimidazole derivative with thiosemicarbazide and an appropriate oxidizing agent under controlled conditions.
Final Coupling: The final step involves coupling the benzimidazole-thiadiazole intermediate with aniline or its derivatives to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially forming reduced thiadiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole and thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole and thiadiazole derivatives, which can exhibit different biological activities.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: In biological research, it is studied for its antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential use in developing new therapeutic agents, particularly for treating infections and cancer.
Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The benzimidazole ring can interact with DNA, inhibiting its replication and transcription, while the thiadiazole ring can interfere with enzyme activity, leading to cell death. The compound can also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Benzimidazole Derivatives: Compounds like 2-(2-pyridinyl)benzimidazole and 5,6-dimethyl-1H-benzimidazole.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Uniqueness: The uniqueness of 5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine lies in its combined structural features of benzimidazole and thiadiazole, which confer enhanced biological activities compared to its individual components. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C16H13N5S |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
5-(benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H13N5S/c1-2-6-12(7-3-1)18-16-20-19-15(22-16)10-21-11-17-13-8-4-5-9-14(13)21/h1-9,11H,10H2,(H,18,20) |
Clé InChI |
ANSBQMJWWKUEBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NN=C(S2)CN3C=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


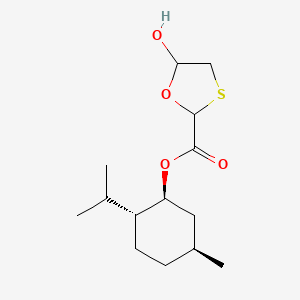
![Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B13355860.png)
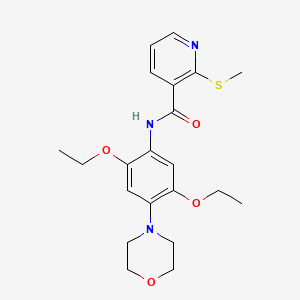
![4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13355898.png)
![Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinate](/img/structure/B13355902.png)
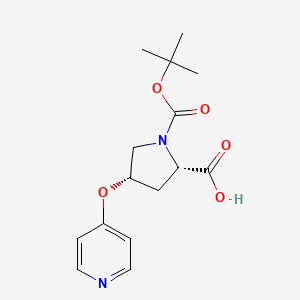
![6-(4-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355916.png)
